molecular formula C11H15NO B13528364 2-Amino-1-(4-ethylphenyl)propan-1-one CAS No. 805951-15-9

2-Amino-1-(4-ethylphenyl)propan-1-one

Cat. No.: B13528364
CAS No.: 805951-15-9
M. Wt: 177.24 g/mol
InChI Key: KACGTMNGFPBVPZ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-ethylphenyl)propan-1-one is an organic compound with the molecular formula C11H15NO It is a derivative of cathinone, a naturally occurring stimulant found in the khat plant

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-ethylphenyl)propan-1-one typically involves the reaction of 4-ethylbenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene intermediate. The reduction can be carried out using various reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-ethylphenyl)propan-1-one can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Amino-1-(4-ethylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the pharmacokinetics of related substances.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-ethylphenyl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, similar to other cathinone derivatives. The exact molecular targets and pathways are still under investigation, but it is known to affect the central nervous system.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone)
  • N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC)

Uniqueness

2-Amino-1-(4-ethylphenyl)propan-1-one is unique due to its specific ethyl substitution on the phenyl ring, which can influence its pharmacological properties and reactivity compared to other similar compounds

Properties

CAS No.

805951-15-9

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-amino-1-(4-ethylphenyl)propan-1-one

InChI

InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(13)8(2)12/h4-8H,3,12H2,1-2H3

InChI Key

KACGTMNGFPBVPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)N

Origin of Product

United States

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